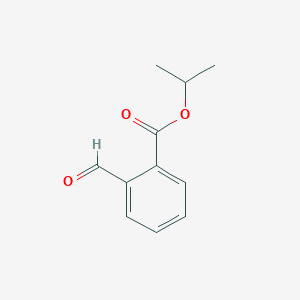
Propan-2-yl 2-formylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propan-2-yl 2-formylbenzoate is an organic compound with the molecular formula C11H12O3 It is an ester formed from the reaction of isopropanol and 2-formylbenzoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
Propan-2-yl 2-formylbenzoate can be synthesized through the esterification of 2-formylbenzoic acid with isopropanol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can be employed to achieve high conversion rates. Additionally, the reaction conditions such as temperature, pressure, and reactant concentrations are optimized to maximize the production of the ester.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 2-formylbenzoate undergoes various chemical reactions, including:
Oxidation: The aldehyde group in the compound can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: 2-formylbenzoic acid is converted to 2-carboxybenzoic acid.
Reduction: 2-formylbenzoic acid is converted to 2-hydroxymethylbenzoate.
Substitution: Various esters or amides can be formed depending on the nucleophile used.
Scientific Research Applications
Propan-2-yl 2-formylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of propan-2-yl 2-formylbenzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical pathways. The aldehyde group can also form Schiff bases with amines, leading to the formation of imines that can further react to form more complex structures.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-formylbenzoate: Similar structure but with a methyl ester group instead of an isopropyl ester group.
Ethyl 2-formylbenzoate: Similar structure but with an ethyl ester group instead of an isopropyl ester group.
Propan-2-yl 4-formylbenzoate: Similar structure but with the formyl group at the para position instead of the ortho position.
Uniqueness
Propan-2-yl 2-formylbenzoate is unique due to the presence of both an isopropyl ester group and an ortho-formyl group
Properties
Molecular Formula |
C11H12O3 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
propan-2-yl 2-formylbenzoate |
InChI |
InChI=1S/C11H12O3/c1-8(2)14-11(13)10-6-4-3-5-9(10)7-12/h3-8H,1-2H3 |
InChI Key |
MNTBLDZEEHVCFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=CC=CC=C1C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















